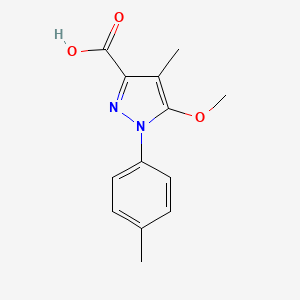

5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid

説明

特性

IUPAC Name |

5-methoxy-4-methyl-1-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-4-6-10(7-5-8)15-12(18-3)9(2)11(14-15)13(16)17/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVLNVSHIOPYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pyrazole Ring Formation

The pyrazole nucleus is typically formed by the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For this compound, the following approaches are common:

Condensation of p-tolyl hydrazine with a suitably substituted 1,3-dicarbonyl compound (such as ethyl acetoacetate derivatives bearing a methoxy substituent), leading to the formation of the 1-(p-tolyl)pyrazole core with methyl and methoxy groups at the 4- and 5-positions respectively. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and aromatization.

Use of α-benzotriazolylenones or related intermediates as precursors for regioselective condensation with hydrazines to yield substituted pyrazoles with high regioselectivity and yield (50–94%).

Introduction of the Methoxy Group

The methoxy group at position 5 is usually introduced through one of the following methods:

Starting from methoxy-substituted 1,3-dicarbonyl compounds , ensuring that the methoxy substituent is present prior to pyrazole ring formation.

Nucleophilic substitution reactions on a suitable leaving group at position 5 post-pyrazole formation, using methanol or methoxide sources under controlled conditions.

Installation of the p-Tolyl Group at N-1

The p-tolyl group on the nitrogen is introduced by:

Using p-tolyl hydrazine as the hydrazine component in the initial cyclocondensation, which directly incorporates the p-tolyl substituent at N-1.

Alternatively, N-arylation reactions of pyrazole intermediates can be employed, although the former method is more straightforward and commonly used.

Carboxylation at Position 3

The carboxylic acid group at position 3 can be introduced by:

Using 1,3-dicarbonyl compounds bearing ester groups (e.g., ethyl esters) that, after pyrazole formation, are hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Direct carboxylation of pyrazole intermediates under basic conditions with carbon dioxide is also reported but less common industrially.

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclocondensation | p-Tolyl hydrazine + methoxy-substituted 1,3-dicarbonyl compound (e.g., ethyl 5-methoxy-4-methyl-3-oxopentanoate) | Reflux in ethanol or suitable solvent |

| 2 | Aromatization and ring closure | Mild heating or catalytic oxidation | Ensures pyrazole ring formation |

| 3 | Ester hydrolysis | Aqueous NaOH or HCl, reflux | Converts ester to carboxylic acid |

| 4 | Purification | Recrystallization or chromatography | Achieves high purity (>97%) |

Temperature: Typically reflux conditions (80–110 °C) for cyclocondensation and hydrolysis steps.

Solvents: Ethanol, tetrahydrofuran (THF), or mixtures with water depending on solubility.

Catalysts: Acid or base catalysts may be used to facilitate cyclization and hydrolysis.

Oxidation: Catalytic dehydrogenation or mild oxidants (e.g., Chloramine-T) can be employed for aromatization steps.

The electron-donating methoxy group at position 5 stabilizes intermediates during cyclization and influences regioselectivity.

The p-tolyl group at N-1 provides steric hindrance that can affect reaction rates and selectivity.

Aromatization is often driven by elimination of water or hydrogen, facilitated by mild oxidants or heating.

Studies report yields of 70–90% for the pyrazole ring formation step when using direct cyclocondensation methods with substituted hydrazines and 1,3-dicarbonyls.

Hydrolysis of esters to carboxylic acids proceeds efficiently under reflux with aqueous base or acid, with yields above 85%.

Oxidative aromatization using Chloramine-T or similar reagents can achieve rapid conversion to pyrazole cores with minimal side products.

| Parameter | Typical Value/Condition | Effect on Synthesis |

|---|---|---|

| Temperature | 80–110 °C (reflux) | Ensures completion of cyclization and hydrolysis |

| Solvent | Ethanol, THF, water mixtures | Solubilizes reactants and intermediates |

| Catalyst | Acid/base catalysts, Chloramine-T | Facilitates ring closure and aromatization |

| Reaction Time | 2–6 hours | Sufficient for complete conversion |

| Yield | 70–90% (ring formation), >85% (hydrolysis) | High efficiency synthesis |

The preparation of 5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid is efficiently achieved through cyclocondensation of p-tolyl hydrazine with methoxy- and methyl-substituted 1,3-dicarbonyl compounds, followed by hydrolysis and aromatization steps. Optimized reaction conditions yield high purity products suitable for further applications. Alternative methods involving benzotriazole intermediates or post-pyrazole functionalization offer versatility but may be more complex. The detailed mechanistic understanding and reaction conditions allow for tailored synthesis in both research and industrial settings.

化学反応の分析

Types of Reactions

5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

Substitution: The compound can undergo substitution reactions where the methoxy or methyl groups can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Anticancer Activity

Research has demonstrated that derivatives of 5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting the growth of breast (MCF7), liver (Huh7), and colon (HCT116) cancer cells. The mechanism of action is believed to involve interference with cell cycle progression and induction of apoptosis .

Anti-inflammatory Properties

In vivo studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models of inflammatory diseases . This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported effective inhibition against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism underlying its antibacterial action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Molecular Docking Studies

Computational studies involving molecular docking have provided insights into the binding affinities of this compound with various biological targets. These studies indicate strong interactions with enzymes involved in cancer progression and inflammation, supporting its potential as a lead compound for drug development .

Case Study 1: Anticancer Efficacy

A study published in the European Journal of Medicinal Chemistry assessed a series of pyrazole derivatives, including this compound. The results indicated that specific modifications to the pyrazole ring enhanced cytotoxicity against cancer cell lines by up to 70% compared to controls .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation focused on anti-inflammatory effects, researchers found that administration of this compound significantly reduced paw swelling in rat models induced by carrageenan. Histological examination revealed decreased infiltration of inflammatory cells, suggesting that the compound modulates immune responses effectively .

作用機序

The mechanism of action of 5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ()

- Structure: Carboxylic acid at position 4, amino group at position 5, methyl at position 3, phenyl at position 1.

- Key Data :

- Comparison: The amino group at position 5 increases polarity and hydrogen-bonding capacity compared to the methoxy group in the target compound. The methyl group at position 3 (vs. position 4) may reduce steric hindrance near the carboxylic acid, influencing reactivity.

5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid ()

- Structure : Carboxylic acid at position 3, methoxy at position 5, p-tolyl at position 1 (lacks the 4-methyl group).

- Key Data: Molecular weight: 232.24 g/mol (C₁₂H₁₂N₂O₃). Storage: Not specified; likely stable under standard conditions .

- The methoxy group at position 5, as in the target compound, provides electron-donating effects, which may stabilize the pyrazole ring.

5-(4-Methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid ()

- Structure: Carboxylic acid at position 3, quinolinyl group at position 1, p-tolyl at position 5.

- Key Data: Synthesis: Derived from methyl 4-(4-methylphenyl)-2,4-dioxobutanoate and 2-hydrazinoquinoline under acidic reflux .

- The absence of a 4-methyl group may alter conformational flexibility.

生物活性

Overview

5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid is a member of the pyrazole family, characterized by its unique structure which includes a methoxy group, a methyl group, and a p-tolyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C12H13N3O3

- Molar Mass : 235.25 g/mol .

- Structural Features : The compound features a five-membered pyrazole ring with substituents that contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit various cancer cell lines through different mechanisms:

- Mechanisms of Action :

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications:

- Mechanism : It may inhibit the production of pro-inflammatory mediators by blocking cyclooxygenase enzymes, which are pivotal in inflammatory pathways.

- Research Findings : Studies suggest that pyrazole derivatives can reduce nitric oxide production and tumor necrosis factor-alpha (TNF-α) levels in inflammatory models .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Findings : It exhibits significant activity against various bacterial strains, with some derivatives outperforming standard antibiotics in efficacy tests.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antitumor, Anti-inflammatory | 49.85 |

| 4-Methoxy-4’-methylbiphenyl | Similar but lacks pyrazole ring | Moderate Antitumor | N/A |

| 1,1’-Biphenyl, 4-methyl- | Similar structure | Low Anti-inflammatory | N/A |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase and Aurora-A kinase, leading to decreased inflammatory responses and reduced tumor growth.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Antitumor Studies : A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with promising results for combination therapies involving doxorubicin .

- Antimicrobial Efficacy : Research on novel pyrazole carboxamide derivatives showed effective inhibition against various phytopathogenic fungi, suggesting potential agricultural applications .

Q & A

Q. What are the common synthetic routes for preparing 5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid and its derivatives?

A widely used method involves nucleophilic substitution reactions with phenolic derivatives under basic conditions. For example, 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes can be synthesized via nucleophilic displacement of chlorine in 5-chloro-pyrazole intermediates by phenols in the presence of K₂CO₃ as a catalyst . Cyclocondensation reactions with urea, thiourea, or formamide derivatives are also employed to functionalize the pyrazole core .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- IR spectroscopy to identify carboxylic acid (-COOH) and methoxy (-OCH₃) functional groups.

- ¹H/¹³C NMR to verify substituent positions (e.g., methyl, methoxy, p-tolyl groups) and aromatic proton environments.

- Mass spectrometry (MS-ESI) to confirm molecular weight and fragmentation patterns, as demonstrated in pyrazole-carboxylic acid analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of cyclocondensation steps in pyrazole-carboxylic acid synthesis?

Optimization strategies include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling efficiency in aryl-substituted pyrazoles .

- Solvent systems : Polar aprotic solvents like DMF improve solubility of intermediates during cross-coupling reactions .

- Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions in multi-step syntheses .

Q. What strategies resolve contradictions in biological activity data among structurally similar pyrazole derivatives?

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., methoxy vs. trifluoromethyl groups) can clarify contributions to target binding .

- Kinase binding assays : Competitive ATP-binding studies assess how hydrogen-bonding motifs (e.g., pyrazole-carboxylic acid groups) influence kinase inhibition .

- Enzyme inhibition profiling : Compare IC₅₀ values across analogs for carbonic anhydrase or cyclooxygenase isoforms to identify selectivity drivers .

Q. How does crystallographic analysis contribute to understanding molecular conformation in pyrazole-carboxylic acid derivatives?

Single-crystal X-ray diffraction reveals:

- Torsional angles between the pyrazole ring and p-tolyl/methoxy substituents, which influence steric interactions.

- Hydrogen-bonding networks involving the carboxylic acid group, critical for solid-state packing and solubility .

- Electron density maps to validate regiochemistry in ambiguous synthetic pathways .

Q. What in vitro assays are suitable for evaluating kinase inhibitory potential?

- ATP-competitive binding assays : Measure displacement of fluorescent ATP analogs in kinase domains (e.g., using TR-FRET technology) .

- Cellular proliferation assays : Test dose-dependent inhibition in cancer cell lines expressing target kinases.

- Thermal shift assays : Monitor thermal stabilization of kinases upon compound binding to confirm direct interaction .

Methodological Notes

- Synthetic protocols should include purity checks (HPLC ≥97%) and control experiments to isolate regioisomers .

- Biological data interpretation must account for substituent electronic effects (e.g., electron-withdrawing groups on pyrazole-C3) .

- Crystallographic data should be deposited in public databases (e.g., CCDC) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。